

Technical Guide: ^{13}C NMR Characterization of **1-(4-Boc-aminobutyl)piperazine**

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Compound of Interest

Compound Name: **1-(4-Boc-aminobutyl)piperazine**

Cat. No.: **B1275745**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^{13}C Nuclear Magnetic Resonance (NMR) characterization of **1-(4-Boc-aminobutyl)piperazine**. Due to the absence of direct experimental data in publicly available literature, this guide presents a predicted ^{13}C NMR data set based on the analysis of structurally similar compounds. The methodologies, data interpretation, and logical workflows provided herein are intended to serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of piperazine-containing compounds.

Predicted ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **1-(4-Boc-aminobutyl)piperazine**. These predictions are derived from the known chemical shifts of N-Boc protected amines and various substituted piperazine derivatives. The assignments are correlated with the molecular structure illustrated in Figure 1.

Carbon Atom	Predicted Chemical Shift (ppm)	Justification
C1 (Boc C=O)	~156	Typical chemical shift for the carbonyl carbon in a Boc protecting group.[1]
C2 (Boc C(CH ₃) ₃)	~79	Characteristic chemical shift for the quaternary carbon of the tert-butyl group in a Boc protecting group.[1]
C3 (Boc C(CH ₃) ₃)	~28	Typical chemical shift for the methyl carbons of the tert-butyl group in a Boc protecting group.[1]
C4, C8 (Piperazine -CH ₂ -N)	~53-55	Expected range for piperazine ring carbons adjacent to the substituted nitrogen.
C5, C7 (Piperazine -CH ₂ -N)	~45-47	Expected range for piperazine ring carbons adjacent to the unsubstituted nitrogen.[2][3]
C9 (-CH ₂ -N)	~58-60	Aliphatic carbon directly attached to the piperazine nitrogen.
C10 (-CH ₂ -)	~27-29	Aliphatic methylene carbon.
C11 (-CH ₂ -)	~25-27	Aliphatic methylene carbon.
C12 (-CH ₂ -NHBOC)	~40-42	Aliphatic carbon attached to the Boc-protected nitrogen.

Molecular Structure and Atom Numbering

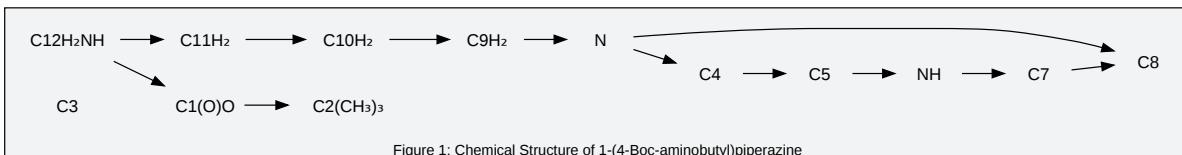


Figure 1: Chemical Structure of 1-(4-Boc-aminobutyl)piperazine

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Caption: Molecular structure of **1-(4-Boc-aminobutyl)piperazine** with atom numbering for NMR assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹³C NMR spectrum of **1-(4-Boc-aminobutyl)piperazine**. This protocol is based on standard practices for the analysis of organic molecules of similar complexity.[2][3]

1. Sample Preparation:

- Sample Weight: Weigh approximately 10-20 mg of the purified **1-(4-Boc-aminobutyl)piperazine**.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly affect the chemical shifts.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the sealed NMR tube of deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a well-resolved spectrum.
- Nucleus: ^{13}C
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
- Acquisition Parameters:
 - Spectral Width: Approximately 200-250 ppm.
 - Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 2-5 seconds.
- Processing:
 - Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.
 - Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

Workflow for ^{13}C NMR Characterization

The following diagram illustrates the general workflow for the characterization of **1-(4-Boc-aminobutyl)piperazine** using ^{13}C NMR spectroscopy.

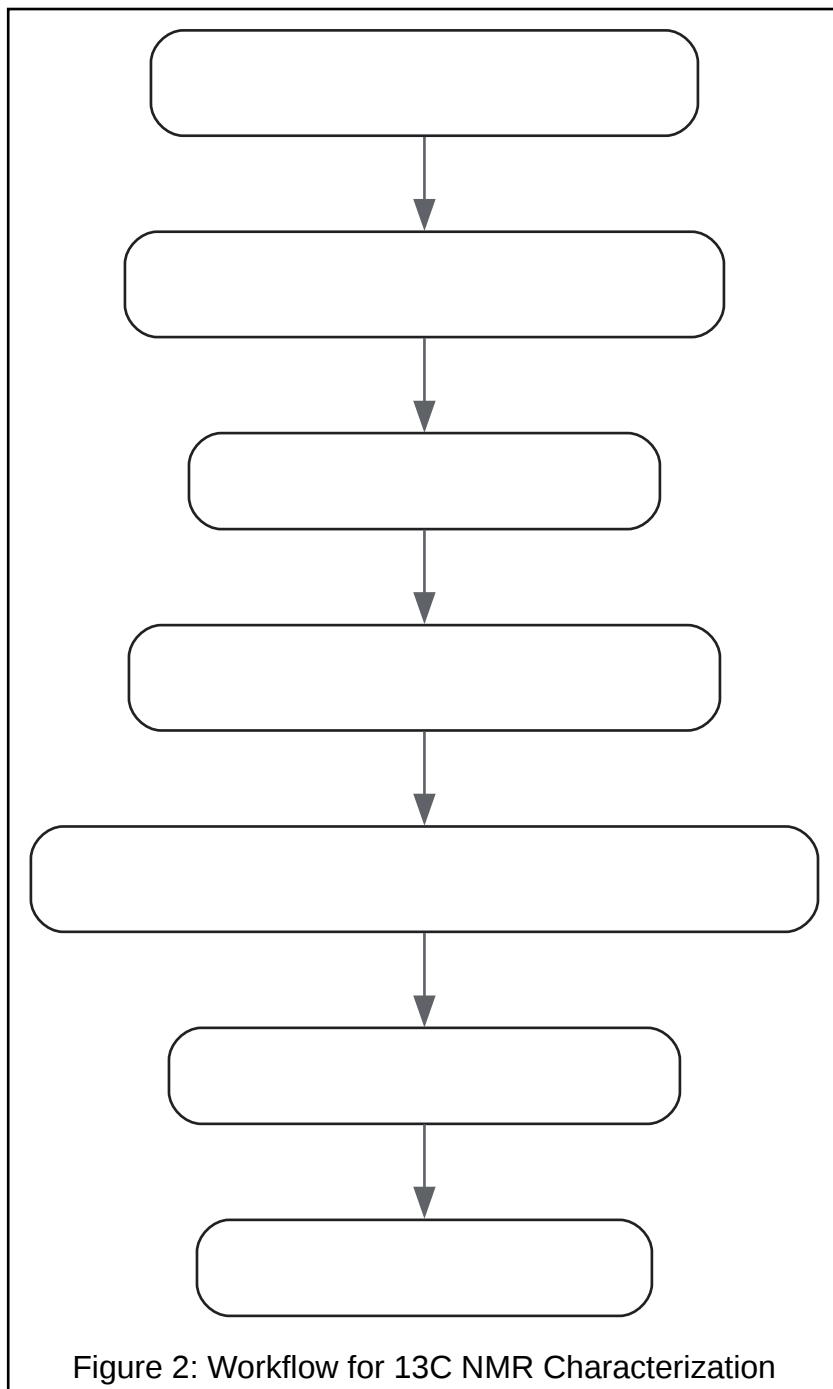


Figure 2: Workflow for ^{13}C NMR Characterization

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Caption: A generalized workflow for the ^{13}C NMR characterization of a synthesized compound.

Conclusion

This technical guide provides a predictive framework for the ^{13}C NMR characterization of **1-(4-Boc-aminobutyl)piperazine**. While the provided chemical shifts are based on sound chemical principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The outlined experimental protocol and workflow offer a robust starting point for researchers and professionals in the field of drug development and chemical synthesis to confidently characterize this and similar molecules.

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